molecular formula C21H18FNO3 B1506718 Phenyl 3-amino-2-(benzyloxy)-5-fluoro-6-methylbenzoate

Phenyl 3-amino-2-(benzyloxy)-5-fluoro-6-methylbenzoate

Cat. No.: B1506718
M. Wt: 351.4 g/mol
InChI Key: DKVGPXIDZBAHMN-UHFFFAOYSA-N
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Description

Phenyl 3-amino-2-(benzyloxy)-5-fluoro-6-methylbenzoate is a useful research compound. Its molecular formula is C21H18FNO3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

phenyl 5-amino-3-fluoro-2-methyl-6-phenylmethoxybenzoate

InChI

InChI=1S/C21H18FNO3/c1-14-17(22)12-18(23)20(25-13-15-8-4-2-5-9-15)19(14)21(24)26-16-10-6-3-7-11-16/h2-12H,13,23H2,1H3

InChI Key

DKVGPXIDZBAHMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)OC2=CC=CC=C2)OCC3=CC=CC=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 65 (700 g, 1.84 mol) in THF (7 L) was cooled to 12° C. and stirred while adding a solution of Na2S2O4 (1599 g, 9.18 mol) in water (7.0 L) was added to the reaction with stirring. The exotherm was controlled by addition rate so that the reaction mixture temperature was below 17° C. The reaction mixture was then allowed to stir for 15 hours prior to adding 15.3 L EtOAc. The layers were separated and the organic layer was washed with successively with water (2×4 L and brine (1×4 L). The organic was dried over Na2SO4 and concentrated to give 699 g of a brownish solid that was recrystallized from heptane/toluene to afford 532 g (82.7%) of desired compound 66 obtained as an off-white solid.
Name
compound 65
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
1599 g
Type
reactant
Reaction Step Two
Name
Quantity
7 L
Type
solvent
Reaction Step Two
Name
Quantity
15.3 L
Type
reactant
Reaction Step Three

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